
Morphine tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphine tartrate is a useful research compound. Its molecular formula is C38H44N2O12 and its molecular weight is 720.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Indications
Morphine tartrate is indicated for:
- Severe Pain Management : It is commonly used for the symptomatic relief of severe and intractable pain, particularly in terminal cancer patients .
- Acute Pain Relief : Morphine is effective in treating acute pain due to conditions such as myocardial infarction and labor pains .
- Chronic Pain : It is also utilized in managing chronic pain conditions, providing long-term relief .
- Shortness of Breath : Morphine has been shown to alleviate symptoms of breathlessness in patients with advanced cancer or end-stage cardiorespiratory diseases .
Case Studies
- Case Study on Cancer Pain Management : A patient with malignant peritoneal mesothelioma experienced significant pain relief when treated with sustained-release morphine hydrochloride tablets. However, this case also highlighted the risks associated with opioid use, as the patient developed respiratory failure due to morphine poisoning after exceeding therapeutic doses . This underscores the importance of careful dosing and monitoring during morphine therapy.
- Animal Studies on Antinociceptive Effects : Research involving tegus (a type of lizard) demonstrated that intramuscular administration of morphine significantly increased hind limb withdrawal latencies, indicating effective pain relief. The study compared morphine with butorphanol, finding that morphine was superior in achieving antinociception . This research expands the understanding of morphine's efficacy across different species.
Research Findings
- Efficacy in Cancer Pain : A systematic review concluded that morphine is effective for cancer-related pain management, providing significant relief compared to placebo treatments .
- Dosage and Administration : The typical dosage for adults ranges from 5 to 20 mg via intramuscular or subcutaneous injection, with repeat doses every 4 to 6 hours as needed . This flexibility allows healthcare providers to tailor treatment based on individual patient needs.
- Safety Considerations : this compound administration requires caution due to potential side effects such as respiratory depression, especially in vulnerable populations like those with pre-existing respiratory conditions .
Data Tables
Application Area | Indication | Dosage Form |
---|---|---|
Pain Management | Severe cancer pain | Injection (5-20 mg IM/SC) |
Acute Pain Relief | Myocardial infarction | Injection (5-20 mg IM/SC) |
Chronic Pain | Various chronic conditions | Oral sustained-release formulations |
Shortness of Breath | Advanced cancer and respiratory diseases | Low-dose sustained-release injection |
特性
CAS番号 |
302-31-8 |
---|---|
分子式 |
C38H44N2O12 |
分子量 |
720.8 g/mol |
IUPAC名 |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C17H19NO3.C4H6O6/c2*1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;5-1(3(7)8)2(6)4(9)10/h2*2-5,10-11,13,16,19-20H,6-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*10-,11+,13-,16-,17-;1-,2-/m001/s1 |
InChIキー |
SVTKSKRNLMAUKF-HAIKCVHQSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Key on ui other cas no. |
302-31-8 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。